

Fumagillol vs. TNP-470: A Comparative Overview

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Compound Focus: Fumagillol

CAS No.: 108102-51-8

Cat. No.: S528541

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The table below summarizes the key characteristics of **fumagillol** and TNP-470 based on the available data.

Feature	Fumagillol	TNP-470 (O-(Chloroacetyl-carbamoyl) Fumagillol)
Chemical Relationship	Parent compound; a hydrolysis product of fumagillin [1].	Semisynthetic derivative of fumagillin [2].
Molecular Target	Binds covalently and inhibits Methionine Aminopeptidase 2 (MetAP-2) [1].	Binds covalently and inhibits Methionine Aminopeptidase 2 (MetAP-2) [3] [1].
Primary Mechanism of Action	Inhibition of endothelial cell proliferation via G1 cell cycle arrest, leading to antiangiogenic effects [1].	Inhibition of endothelial and some cancer cell proliferation via G1 cell cycle arrest, leading to potent antiangiogenic and antitumor effects [2] [3].
Antitumor Efficacy (In Vivo)	Limited specific data from search results.	Significant growth inhibition of advanced superficial (67%) and invasive (68%) bladder carcinomas in mice [2]. Effective against sarcoma 180, Lewis lung carcinoma, and B16 melanoma [4].

Feature	Fumagillol	TNP-470 (O-(Chloroacetyl-carbamoyl) Fumagillol)
Dosing Considerations	Not specified in search results.	Efficacy is dosing-time dependent ; more potent when administered during the resting phase of mice [4].

| **Key Experimental Findings** | Used to identify MetAP-2 as the binding protein for this class of inhibitors [1]. | • Reversal of its effects by guanine/guanosine suggests interplay with nucleotide metabolism [3]. • Does not induce acquired drug resistance in experimental models [4]. • Shows potential for drug repurposing in Alzheimer's disease [5]. |

Detailed Experimental Data and Protocols

The following section provides more detailed information on the experimental methodologies and findings for TNP-470, which forms the basis for most of the efficacy data.

In Vitro Cell Proliferation Assay [2] [3]

- **Objective:** To evaluate the direct effect of TNP-470 on the proliferation of different cell types.
- **Cell Lines:** Bovine Capillary Endothelial (BCE) cells, superficial transitional cell carcinoma (TCC) line KK-47, invasive TCC line MGH-U1 [2]; Bovine Aortic Endothelial (BAE) and Mouse Pulmonary Endothelial (MPE) cells [3].
- **Methodology:**
 - Cells are seeded into multi-well plates and allowed to attach.
 - The culture medium is replaced with a serum-free medium to synchronize the cell cycle in G0/G1 phase [3].
 - Fresh medium containing serum and specified concentrations of TNP-470 is added to re-establish proliferation.
 - Cell proliferation is measured via **[3H]thymidine incorporation**: cells are pulsed with radiolabeled thymidine, and the amount incorporated into DNA during cell division is quantified by scintillation counting [3].
- **Key Findings:**
 - TNP-470 strongly inhibited BCE cell proliferation at low concentrations [2].

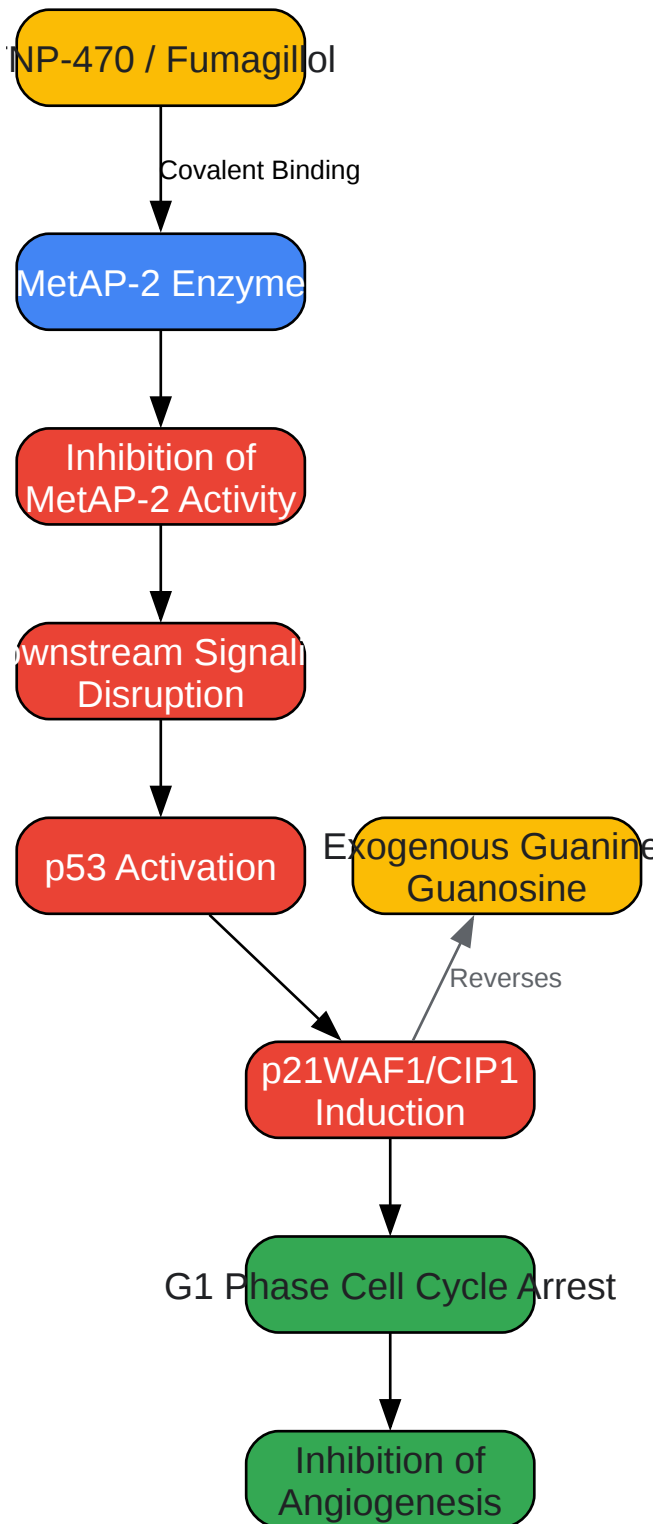
- Proliferation of KK-47 and MGH-U1 bladder carcinoma cells was also inhibited, but required ~100-fold higher concentrations than those effective on endothelial cells [2].
- The cytostatic effect on endothelial cells can be completely reversed by adding exogenous **guanine or guanosine** to the culture medium [3].

In Vivo Antitumor Efficacy Study [2]

- **Objective:** To assess the effect of TNP-470 on established tumors in a live animal model.
- **Animal Model:** SCID mice.
- **Methodology:**
 - Human bladder carcinoma cells (KK-47 or MGH-U1) are injected subcutaneously into mice.
 - Once tumors reach a palpable size (100-200 mm³), mice are divided into treatment and control groups.
 - The treatment group receives subcutaneous injections of TNP-470, while the control group receives a vehicle (e.g., phosphate-buffered saline).
 - Tumor dimensions are measured regularly to calculate volume, and the percentage of tumor growth inhibition is determined.
- **Key Findings:** TNP-470 significantly inhibited the growth of established KK-47 tumors by **67%** and MGH-U1 tumors by **68%** [2].

Mechanism of Action and Signaling Pathway

Both **fumagillol** and TNP-470 exert their effects by inhibiting the enzyme MetAP-2. The following diagram illustrates the downstream signaling pathway that leads to endothelial cell cycle arrest.



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Figure 1: Signaling pathway of TNP-470/**Fumagillol**-induced endothelial cell cycle arrest. The pathway shows how TNP-470/**fumagillol** covalently binds to and inhibits MetAP-2, leading to p53 activation and

induction of the cell cycle inhibitor p21, ultimately causing G1 arrest. The dashed line indicates the reversal of p21 induction by guanine/guanosine [3] [1].

Key Insights for Research and Development

- **TNP-470 is a Clinically Explored Derivative:** While **fumagillol** was crucial for target identification (MetAP-2), TNP-470 is the compound that has been advanced into clinical trials for cancer and is now being explored for repurposing in other diseases like Alzheimer's [1] [5].
- **Efficacy is Schedule-Dependent:** The anti-tumor and anti-angiogenic efficacy of TNP-470 can be significantly enhanced by optimizing its dosing schedule, showing greater potency during the resting phase of experimental animals [4].
- **Distinct Mechanism from Other Antiangiogenics:** The reversal of TNP-470's effects by guanine/guanosine, without a measurable drop in cellular GTP levels, suggests a unique mechanism that differs from other drugs like mycophenolic acid and warrants further investigation [3].

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